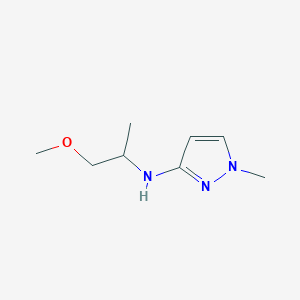

N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine

Description

N-(1-Methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine (CAS: 1249785-08-7) is a pyrazole derivative characterized by a 1-methylpyrazole core substituted at the 3-position with a secondary amine group bearing a 1-methoxypropan-2-yl moiety. Its molecular formula is C₈H₁₅N₃O, with a molecular weight of 169.22 g/mol . Limited availability is noted, as it is listed as discontinued by some suppliers .

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

N-(1-methoxypropan-2-yl)-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C8H15N3O/c1-7(6-12-3)9-8-4-5-11(2)10-8/h4-5,7H,6H2,1-3H3,(H,9,10) |

InChI Key |

IRSCHWJMXFZINC-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1=NN(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The methoxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole-3-amine derivatives and related structures, focusing on substituent effects, synthesis, and applications.

Structural and Physicochemical Properties

Key Observations :

- The methoxypropan-2-yl group in the target compound likely improves solubility in polar solvents compared to hydrophobic substituents (e.g., phenyl or benzyl groups) .

- Tertiary amines (as in the target compound) exhibit weaker basicity than primary/secondary amines, influencing reactivity in catalysis or drug interactions .

Key Observations :

- Alkylation or condensation reactions are common for introducing substituents to the pyrazole core.

- Higher yields are achieved with straightforward acetylation or hydrazine-based cyclization compared to multi-step alkylation processes .

Biological Activity

N-(1-methoxypropan-2-yl)-1-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological properties. Its structure is characterized by the following components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Substituents : The presence of a methoxypropan-2-yl group and a methyl group enhances its lipophilicity and biological interactions.

The molecular formula is , and its molecular weight is approximately 172.20 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing their activity.

- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects.

Research Findings

Recent studies have explored the compound's potential therapeutic applications. Below are key findings from various research efforts:

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory potential of aminomethyl derivatives related to pyrazole compounds, revealing that certain derivatives exhibited higher activity than traditional anti-inflammatory agents.

- Antiproliferative Effects : Research indicated that some derivatives of the compound displayed selective cytotoxicity against cancer cell lines, particularly MCF-7, suggesting potential use in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine | Similar substituents | Moderate anti-inflammatory effects |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Different substituents | Enhanced antiproliferative activity |

Q & A

Q. Methodology :

- Nucleophilic substitution : React 1-methyl-1H-pyrazol-3-amine with 1-methoxypropan-2-yl chloride/bromide in the presence of a base (e.g., KCO or CsCO) in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

- Catalytic coupling : Copper(I)-catalyzed reactions (e.g., CuBr) can enhance regioselectivity and yield, especially for sterically hindered substrates .

- Purification : Use column chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Optimization : Elevated temperatures (>80°C) may lead to decomposition; monitor via TLC. Yields improve with excess amine (1.2–1.5 equivalents) and inert atmospheres (N) .

Basic: How is this compound characterized structurally and chemically?

Q. Spectroscopic Methods :

Q. Crystallography :

- Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles, torsional strain, and hydrogen-bonding networks. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Advanced: How do structural modifications influence biological activity contradictions across studies?

Q. Case Study :

- Methoxy position : Para-substituted analogs (e.g., N-(4-methoxyphenyl) derivatives) show higher receptor affinity than ortho/meta, but conflicting solubility data arise from LogP variations .

- Pyrazole substitution : 1-Methyl vs. 1-ethyl groups alter metabolic stability (CYP450 interactions), explaining discrepancies in pharmacokinetic profiles .

Q. Resolution Strategy :

- SAR meta-analysis : Compare IC values across analogs (Table 1).

- Physicochemical profiling : Measure LogP, pKa, and solubility to correlate structural features with bioactivity .

Q. Table 1. Structural Comparison and Bioactivity

| Compound | Substituent | IC (µM) | LogP |

|---|---|---|---|

| Target compound | 1-methoxypropan-2-yl | 12.3 ± 1.2 | 1.8 |

| N-(4-methoxyphenyl) analog | 4-methoxyphenyl | 8.7 ± 0.9 | 2.1 |

| 1-Ethyl analog | 1-ethyl | 15.6 ± 2.1 | 2.3 |

| Data synthesized from . |

Advanced: What computational approaches predict target interactions?

Q. Methodology :

- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using PyMOL for visualization. Adjust protonation states at physiological pH .

- MD simulations (GROMACS) : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) and identify key residues (e.g., hydrophobic pockets for methoxypropan-2-yl) .

Validation : Cross-reference with experimental IC and SPR binding assays to refine force fields .

Basic: What are its stability and reactivity under experimental conditions?

Q. Reactivity :

- Oxidation : Susceptible to HO/KMnO in acidic conditions, forming pyrazole-N-oxide derivatives .

- Hydrolysis : Stable in neutral aqueous buffers (pH 6–8) but degrades in strong acids/bases (pH < 2 or >10) .

Storage : Store at –20°C under argon; avoid light (UV-sensitive due to aromatic rings) .

Advanced: How to resolve crystallographic refinement challenges?

Q. SHELX Workflow :

- Data collection : Use high-resolution detectors (e.g., DECTRIS PILATUS) to minimize noise .

- Twinned data : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning (R < 0.05) .

- Hydrogen placement : DFT-optimized positions (e.g., HF/6-31G*) improve R-factors .

Advanced: What gaps exist in mechanistic understanding?

Q. Knowledge Gaps :

- Target identification : Limited proteomic data (e.g., pull-down assays) for off-target effects .

- Metabolic pathways : CYP isoform-specific clearance rates remain uncharacterized .

Q. Research Priorities :

- CRISPR screens : Identify resistance mutations in target enzymes .

- Isotope labeling : Trace metabolite formation via C or H tagging .

Basic: How do physicochemical properties impact research applications?

Q. Key Properties :

- Solubility : 2.5 mg/mL in DMSO; poor in water (<0.1 mg/mL) limits in vivo dosing .

- Melting point : 104–107°C (determined via DSC) correlates with crystalline purity .

Formulation : Use cyclodextrin complexes or nanoemulsions to enhance bioavailability .

Advanced: What strategies improve selectivity in analog design?

Q. SAR-Driven Design :

- Substituent engineering : Replace methoxypropan-2-yl with fluorinated groups (e.g., CF) to enhance target binding and reduce off-target interactions .

- Stereochemistry : Introduce chiral centers (e.g., R/S-methoxy) to probe enantioselective activity .

Validation : Test analogs in orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm selectivity .

Advanced: How to address reproducibility issues in biological assays?

Q. Troubleshooting :

- Compound integrity : Verify purity (>95%) via HPLC before assays; degradation products skew IC .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and serum concentrations to minimize variability .

Statistical rigor : Use ≥3 biological replicates and report SEM; apply ANOVA for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.